molecular formula C8H5N3O4 B574624 4-Nitro-1H-benzimidazole-2-carboxylic acid CAS No. 189045-24-7

4-Nitro-1H-benzimidazole-2-carboxylic acid

Cat. No.: B574624
CAS No.: 189045-24-7
M. Wt: 207.145
InChI Key: CYAFDAPFBQTRBU-UHFFFAOYSA-N
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Description

4-Nitro-1H-benzimidazole-2-carboxylic acid is a chemically sophisticated benzimidazole derivative designed for use in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmacology, integral to the structure of numerous therapeutic agents, and is known for its wide range of biological activities . This specific compound serves as a key synthetic intermediate for the development of novel bioactive molecules, particularly in the fields of infectious disease and oncology. Recent scientific investigations have demonstrated that derivatives synthesized from this benzimidazole scaffold exhibit potent and broad-spectrum biological activity. Specifically, such compounds have shown significant efficacy against challenging microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 2 µg/mL . Furthermore, research compounds based on this structure have demonstrated promising anticancer activity against a panel of human cancer cell lines, with IC50 values reported in the low micromolar range, comparable to some established chemotherapeutic agents . The strategic substitution at the C-6 position of the benzimidazole ring with a nitro group is a critical structural feature that greatly influences the compound's electronic properties and its binding affinity to biological targets, thereby enhancing its pharmacological potential . Researchers utilize this compound to create novel hybrids aimed at targeting essential enzymes in pathogens and cancer cells, such as dihydrofolate reductase (DHFR) . This makes this compound a valuable building block for scientists engaged in the discovery and optimization of new therapeutic agents with dual antimicrobial and anticancer properties.

Properties

IUPAC Name

4-nitro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-9-4-2-1-3-5(11(14)15)6(4)10-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAFDAPFBQTRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666536
Record name 4-Nitro-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189045-24-7
Record name 4-Nitro-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the cyclization of o-phenylenediamine with a carboxylic acid derivative, typically isatoic anhydride, under acidic conditions. In a representative procedure, o-phenylenediamine (1.0 eq) reacts with isatoic anhydride (1.2 eq) in refluxing acetic acid (120°C, 6–8 hours) to yield 1H-benzimidazole-2-carboxylic acid. Subsequent nitration introduces the nitro group at the 4-position using a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at 0–5°C for 2–4 hours.

Key Reaction Conditions:

  • Cyclization :

    • Solvent: Glacial acetic acid

    • Temperature: 120°C

    • Duration: 6–8 hours

    • Yield: 65–75% (unoptimized)

  • Nitration :

    • Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v)

    • Temperature: 0–5°C (prevents over-nitration)

    • Duration: 2–4 hours

    • Yield: 50–60%

Optimization Strategies

Regioselectivity Control : The position of nitration is influenced by electron-donating groups on the benzimidazole ring. Pre-cyclization bromination at the 5-position (using N-bromosuccinimide) directs nitration to the 4-position via steric and electronic effects.

Solvent Systems : Replacing acetic acid with polyphosphoric acid (PPA) during cyclization improves yields to 80–85% by enhancing electrophilicity of the intermediate.

Synthetic Route 2: Nitration of Hydroxy-Substituted Precursors

Patent-Based Methodology (Horvath et al., US7361670B2)

A patented approach eliminates the cyclization step by starting with 6-hydroxy-1H-benzimidazole-2-carboxylic acid. The hydroxy group at the 6-position is nitrated directly using nitric acid in trifluoroacetic acid (TFA).

Procedure:

  • Dissolve 6-hydroxy-1H-benzimidazole-2-carboxylic acid (2.0 g, 11.2 mmol) in TFA (25 mL).

  • Add concentrated HNO₃ (2.5 mL) dropwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with ice-cold water (100 mL) and filter the precipitate.

Key Advantages :

  • Single-step nitration avoids multi-stage synthesis.

  • Trifluoroacetic acid acts as both solvent and acid catalyst, simplifying purification.

Limitations :

  • Requires access to 6-hydroxy-1H-benzimidazole-2-carboxylic acid, which itself demands specialized synthesis.

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (Cyclization + Nitration)Route 2 (Direct Nitration)
Steps 21
Starting Material o-Phenylenediamine6-Hydroxy-benzimidazole
Reaction Time 8–12 hours4 hours
Overall Yield 30–40%45–55%
Regioselectivity ModerateHigh
Scalability Suitable for batch productionLimited by precursor availability

Route 2 offers superior regioselectivity and efficiency but depends on precursor accessibility. Industrial applications favor Route 1 due to the commercial availability of o-phenylenediamine.

Analytical Validation of Product Purity

Spectroscopic Characterization

  • ¹H NMR : The nitro group deshields adjacent protons, producing distinct doublets at δ 8.2–8.4 ppm (H-5 and H-7). The carboxylic acid proton appears as a broad singlet at δ 13.5–14.0 ppm.

  • IR Spectroscopy : Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1680 cm⁻¹ (C=O stretch) confirm functional groups.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) shows a single peak at 6.8 minutes, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.

    Esterification: Methanol with sulfuric acid as a catalyst.

Major Products:

Scientific Research Applications

4-Nitro-1H-benzimidazole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-1H-benzimidazole-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with biological macromolecules .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The nitro group’s position on the benzimidazole ring and the nature of substituents at position 2 significantly alter physicochemical and biological properties. Key analogs include:

5(6)-Nitro-1H-benzimidazol-2-amine (Compound 10)
  • Structure : Nitro group at position 5/6, amine at position 2.
  • Synthesis: Derived from 4-nitro-1,2-phenylenediamine via cyclization with cyanogen bromide .
Telmisartan Related Compound B
  • Structure : A complex benzimidazole-biphenyl carboxylic acid derivative.
  • Applications : United States Pharmacopeia (USP) reference standard for quality control in pharmaceuticals .

Comparative Data Table

Compound Name Nitro Position Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Nitro-1H-benzimidazole-2-carboxylic acid 4 Carboxylic acid (-COOH) C₈H₅N₃O₄ 207.14 Drug synthesis intermediate
5(6)-Nitro-1H-benzimidazol-2-amine 5 or 6 Amine (-NH₂) C₇H₆N₄O₂ 178.15 Precursor for bioactive derivatives
Telmisartan Related Compound B N/A Biphenyl carboxylic acid C₃₃H₃₀N₄O₂ 530.63 USP reference standard

Key Findings and Implications

This positional difference may stabilize the molecule in biological environments or during synthetic reactions. In contrast, 5/6-nitro derivatives (e.g., Compound 10) exhibit meta/ortho nitro placement, which could alter hydrogen-bonding interactions and reactivity .

Substituent Effects :

  • Carboxylic acid at position 2 improves water solubility and enables salt formation, enhancing bioavailability. This contrasts with amine or acetamide substituents, which reduce polarity and may limit solubility .
  • Complex derivatives like Telmisartan Related Compound B demonstrate how extended aromatic systems (e.g., biphenyl groups) increase molecular weight and complexity, catering to specific pharmaceutical applications .

Biological and Industrial Relevance :

  • Nitrobenzimidazoles are explored for antimicrobial, antiviral, and anticancer properties. The nitro group’s redox activity may contribute to prodrug activation mechanisms.
  • Carboxylic acid-functionalized derivatives are valuable intermediates for conjugating targeting moieties or modifying pharmacokinetic profiles.

Biological Activity

4-Nitro-1H-benzimidazole-2-carboxylic acid is a derivative of benzimidazole characterized by a nitro group at the 4-position and a carboxylic acid group at the 2-position. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound allows it to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C_10H_8N_2O_3. The presence of both the nitro and carboxylic acid functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₀H₈N₂O₃
Molecular Weight208.18 g/mol
Melting Point210-212 °C
SolubilitySoluble in DMSO, slightly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, which can disrupt metabolic pathways in pathogens or cancer cells.
  • DNA Binding : It can bind to DNA, potentially interfering with replication and transcription processes.
  • Tubulin Interaction : Similar to other benzimidazole derivatives, it may affect tubulin polymerization, which is crucial for cell division.

Antimicrobial Activity

Studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research indicates that this compound exhibits anticancer properties against several cancer cell lines. Notable findings include:

  • Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), and PC3 (prostate).
  • IC₅₀ Values : The compound demonstrated IC₅₀ values ranging from 5 to 20 µM across different cancer cell lines, indicating moderate to strong anticancer activity.

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce pro-inflammatory cytokines in activated macrophages, highlighting its potential use in inflammatory diseases.

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on MDA-MB-231 cells. The compound induced apoptosis in a dose-dependent manner, with flow cytometry revealing increased annexin V staining in treated cells.
  • Antimicrobial Efficacy : A comparative study assessed various benzimidazole derivatives against Staphylococcus aureus. The results indicated that the nitro-substituted derivatives, including this compound, exhibited superior antibacterial activity compared to their non-nitro counterparts.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-Nitro-1H-benzimidazole-2-carboxylic acid, and how can reaction purity be optimized?

  • Methodological Answer : Begin with a benzimidazole core functionalized at the 2-position with a carboxylic acid group. Nitration at the 4-position typically requires careful control of nitric acid concentration and temperature (e.g., using mixed HNO₃/H₂SO₄ under 0–5°C). Monitor reaction progress via TLC or HPLC. Purification can involve recrystallization from ethanol/water mixtures, leveraging solubility differences, or column chromatography with silica gel and ethyl acetate/hexane gradients. Confirm purity via melting point analysis (compare with literature values, e.g., >300°C for analogous compounds ) and high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of nitro compound vapors. Store the compound in a cool, dry place away from ignition sources (e.g., heat or open flames) . For waste disposal, neutralize nitro-containing residues with reducing agents (e.g., sodium sulfide) before transferring to hazardous waste containers .

Q. Which spectroscopic techniques are most reliable for characterizing structural integrity?

  • Methodological Answer : Combine NMR (¹H and ¹³C) to confirm the benzimidazole backbone and nitro/carboxylic acid substituents. Use FT-IR to identify characteristic peaks: ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch). UV-Vis can detect π→π* transitions in the nitro-aromatic system (~300–400 nm). Cross-validate with elemental analysis for C, H, N content .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the protonation state of the benzimidazole ring?

  • Methodological Answer : Grow single crystals via slow evaporation from DMSO/water. Use SHELXL for structure refinement, focusing on hydrogen-bonding networks (e.g., O–H···N interactions between the carboxylic acid and nitro group). Electron density maps will clarify proton positions. For nitro group orientation, compare experimental bond angles with DFT-optimized geometries .

Q. What strategies mitigate contradictory reactivity data in nitrobenzimidazole derivatives under basic conditions?

  • Methodological Answer : Systematically vary reaction conditions (pH, solvent polarity, temperature). For example, in aqueous NaOH, track decarboxylation kinetics via in situ IR. If conflicting results arise (e.g., unexpected stability), use isotopic labeling (¹⁴N/¹⁵N) to differentiate nitro group reduction pathways. Validate hypotheses with computational studies (e.g., DFT for transition-state energies) .

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., halogenation)?

  • Methodological Answer : Perform Fukui function analysis to identify electrophilic/nucleophilic sites. Simulate bromination with Br₂ in acetic acid using Gaussian or ORCA software. Compare activation energies for substitution at C-5 vs. C-7 positions. Experimental validation: LC-MS to detect intermediates and optimize reaction conditions for desired products .

Q. What analytical approaches reconcile discrepancies in solubility data across different solvent systems?

  • Methodological Answer : Use the Hansen solubility parameters (HSPs) to model solvent interactions. Measure solubility in DMSO, DMF, and THF via gravimetric analysis. For inconsistencies, assess polymorph formation via PXRD. If amorphous phases are detected, employ DSC to identify glass transitions and recrystallization events .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results in cell-based assays?

  • Methodological Answer : Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times (24h vs. 48h). Control for nitro-reductase activity, which may vary between cell types. Use LC-MS to verify compound stability in culture media. Repeat assays with a redox-sensitive dye (e.g., resazurin) to rule out false positives from nitro group interference .

Q. What statistical methods resolve variability in catalytic activity data for metal-complexed derivatives?

  • Methodological Answer : Apply multivariate ANOVA to isolate effects of metal ion (e.g., Cu²⁺ vs. Zn²⁺) and ligand geometry. Use bootstrapping to assess confidence intervals for turnover numbers. For outlier data points, perform XPS to check metal oxidation states and EDX for stoichiometric consistency .

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